1-Butyryl-4-cinnamylpiperazine

説明

Historical Context and Genesis within the Piperazine-Amide Class

The synthesis of 1-butyryl-4-cinnamylpiperazine, also known by the names Bucinnazine and AP-237, was first reported in Japan in the 1970s. smolecule.comwikipedia.orgdbpedia.org It belongs to the piperazine-amide series of compounds. uc.pt Research into this class of molecules revealed that specific substitutions on the piperazine (B1678402) ring were crucial for their analgesic potential. uc.pt Notably, compounds with a 1,4-bis butyryl substitution were found to be the most potent, and the presence of a cinnamyl group at the N4 position of the piperazine ring in 1-acyl-4-substituted piperazines also demonstrated significant analgesic activity. uc.pt Since its initial development, bucinnazine has been used extensively in China for the management of cancer-related pain, beginning in 1986. wikipedia.orgdbpedia.org

The piperazine scaffold itself is considered a "privileged structure" in drug discovery due to its wide presence in biologically active compounds across various therapeutic areas. tandfonline.com The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is a critical factor for bioavailability. tandfonline.comnih.gov

Position of this compound within Synthetic Opioid Analgesics

This compound is classified as a potent synthetic opioid analgesic. smolecule.comuc.pt While initially suggested to be a non-narcotic analgesic, subsequent studies have demonstrated that it acts as a potent and selective agonist of the μ-opioid receptor (MOR). wikipedia.org Its affinity for the δ-opioid and κ-opioid receptors is relatively low. wikipedia.org The analgesic effects of bucinnazine can be reversed by the opioid receptor antagonist naloxone, further confirming its mechanism of action is mediated through MOR agonism. smolecule.comwikipedia.org

Its analgesic potency is considered comparable to that of morphine, but it possesses a relatively higher therapeutic index. wikipedia.orgdbpedia.org Within the cinnamylpiperazine (B8809312) class of synthetic opioids, this compound (AP-237) is considered the prototypical backbone structure. caymanchem.com Other related compounds in this class include MT-45 and AD-1211. uc.ptnih.gov More recently, a methylated derivative, 2-methyl AP-237, has emerged. uc.ptcaymanchem.com

In vitro studies using a β-arrestin2 recruitment assay have been conducted to determine the MOR activation potential of this compound and its analogs. Among the tested cinnamylpiperazines, 2-methyl AP-237 showed the highest efficacy, though it was less efficacious than fentanyl. nih.gov Another analog, AP-238, was found to be the most potent compound in the panel based on its EC50 value. nih.gov

Nomenclature and Structural Elucidation Considerations

The systematic IUPAC name for this compound is 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one. wikipedia.org It is also commonly referred to as Bucinnazine and AP-237. wikipedia.orgcaymanchem.com

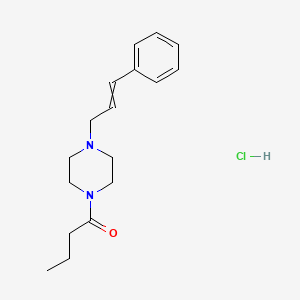

The chemical structure consists of a central piperazine ring. A butyryl group (1-oxobutyl) is attached to one of the nitrogen atoms, and a cinnamyl group (3-phenyl-2-propenyl) is attached to the other nitrogen atom. ontosight.ai This specific arrangement of functional groups confers its characteristic lipophilicity and biological activity. ontosight.ai

A standardized naming convention has been proposed for the cinnamylpiperazine class to provide clarity and avoid ambiguity as new analogs emerge. caymanchem.com This system designates substitutions on the piperazine ring by their carbon position (2, 3, 5, and/or 6). caymanchem.com Substitutions on the linker between the piperazine and phenyl rings are denoted by Greek letters (α, β, and/or γ), and substitutions on the aryl portion of the N-alkyl chain are described using ortho, meta, and para. caymanchem.com Modifications to the acyl group are indicated with α', β', and/or γ'. caymanchem.com For instance, if the butyryl group of AP-237 is replaced by a different acyl group, the new compound is named by placing the name of the new moiety before "AP-237," such as "Propionyl AP-237". caymanchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₂O smolecule.comwikipedia.org |

| Molar Mass | 272.392 g·mol⁻¹ smolecule.comwikipedia.org |

| CAS Number | 17719-89-0 wikipedia.org |

| IUPAC Name | 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one wikipedia.org |

| Synonyms | Bucinnazine, AP-237 wikipedia.orgcaymanchem.com |

| Appearance | Crystalline solid caymanchem.com |

| Solubility | Soluble in DMSO, not in water. smolecule.com |

Structure

3D Structure of Parent

特性

CAS番号 |

17730-82-4 |

|---|---|

分子式 |

C17H25ClN2O |

分子量 |

308.8 g/mol |

IUPAC名 |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+; |

InChIキー |

HPGCBEMVWCCLIT-AAGWESIMSA-N |

SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

異性体SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |

正規SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

17719-89-0 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride 1-N-butyryl-4-cinnamylpiperazine 1-N-butyryl-4-cinnamylpiperazine hydrochloride AP 237 AP-237 BUCINNAZINE HYDROCHLORIDE |

製品の起源 |

United States |

Synthetic Methodologies and Chemo Synthetic Pathways

Classic Synthetic Strategies for 1-Butyryl-4-cinnamylpiperazine

The traditional approach to synthesizing this compound is a robust and well-documented procedure. uc.ptnih.gov It hinges on the sequential alkylation and acylation of the piperazine (B1678402) core.

The initial and crucial step is the synthesis of the intermediate, N-cinnamylpiperazine. This is typically achieved through the N-alkylation of piperazine with a cinnamyl halide, such as cinnamyl chloride or cinnamyl bromide. google.comuc.ptprepchem.com

One common method involves dissolving an excess of piperazine in a suitable solvent like isopropanol (B130326) or acetone (B3395972) and then adding the cinnamyl halide. prepchem.comprepchem.com The reaction is often heated to drive it to completion. prepchem.com For instance, piperazine can be reacted with cinnamyl chloride in isopropanol at an elevated temperature (e.g., 70°C) for several hours. prepchem.com An alternative approach uses a base, such as potassium carbonate, in a solvent like acetone, refluxing the mixture for a number of hours. prepchem.com After the reaction, a workup procedure involving extraction and distillation or chromatography is used to isolate and purify the N-cinnamylpiperazine product. prepchem.comprepchem.com A reported synthesis yielded 56% of N-cinnamylpiperazine after recrystallization from n-hexane. prepchem.com

Another described pathway involves using 1-formylpiperazine, which is reacted with cinnamyl bromide or chloride. The resulting 1-cinnamyl-4-formylpiperazine intermediate then undergoes deformylation, typically by heating in an aqueous sodium hydroxide (B78521) solution, to yield the desired N-cinnamylpiperazine precursor. uc.pt

Table 1: Selected Conditions for N-Cinnamylpiperazine Synthesis

| Reactants | Solvent | Base/Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperazine, Cinnamyl chloride | Isopropanol | Heated at 70°C for 3 hrs | 56% | prepchem.com |

| Piperazine, Cinnamyl bromide | Acetone | Anhydrous Potassium Carbonate, Reflux for 6 hrs | N/A | prepchem.com |

Once N-cinnamylpiperazine is obtained, the final step is the acylation of the second nitrogen atom of the piperazine ring. This is accomplished by reacting the precursor with a butyryl halide, most commonly butyryl chloride. google.comuc.pt The reaction is carried out in an inert solvent and typically in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. google.com

In a representative procedure, N-cinnamylpiperazine is dissolved in a solvent like benzene. A tertiary amine base, such as triethylamine, is added, followed by the dropwise addition of butyryl chloride while maintaining the temperature. google.com After allowing the reaction to proceed for several hours at ambient temperature, the final product, this compound, is isolated. google.com This is often achieved by washing the reaction mixture with water, acidifying to form the hydrochloride salt, and then precipitating or extracting the product. google.com This classic acylation method is a specific example of the general reactivity of piperazine's amine groups with acyl halides. ambeed.comgoogle.comgoogleapis.com

Evolution of Synthetic Approaches and Novel Catalytic Systems

While the classic methods are effective, modern organic synthesis has driven the development of more efficient and versatile approaches for constructing piperazine frameworks. These often rely on catalytic systems to achieve higher yields, milder reaction conditions, and greater functional group tolerance. organic-chemistry.org

Organometallic catalysis has become a powerful tool for the synthesis of complex nitrogen-containing heterocycles, including piperazine derivatives. ipcm.fr Palladium-catalyzed reactions, in particular, have been instrumental in the evolution of piperazine synthesis. acs.orgnih.gov These methods offer novel ways to form the piperazine ring itself, providing access to a wide array of substituted products that may be difficult to obtain through classical routes. acs.orgnih.gov

For example, a palladium-catalyzed cyclization has been developed that couples a propargyl unit with various diamine components. acs.orgnih.gov This process allows for the modular synthesis of highly substituted piperazines with excellent control over stereochemistry and regiochemistry under mild conditions. acs.orgnih.gov Other catalytic systems, including those based on iridium and gallium, have also been explored for piperazine synthesis. organic-chemistry.orgshu.ac.uk Gallium catalysis, for instance, can promote the dimerization of certain aziridines to selectively form piperazine products. shu.ac.uk Furthermore, photoredox catalysis, using iridium or organic dye catalysts, has emerged as a green and mild alternative for the C-H functionalization of piperazines, allowing for direct modification of the piperazine ring. mdpi.com

Table 2: Examples of Modern Catalytic Systems in Piperazine Synthesis

| Catalytic System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(0)/DPEphos | Decarboxylative Cyclization | Modular synthesis of substituted piperazines | nih.gov |

| Iridium Photoredox Catalyst | C-H Arylation/Vinylation | Direct functionalization of the piperazine ring | mdpi.com |

| Gallium(III) | Dimerization of Aziridines | Selective formation of piperazine rings | shu.ac.uk |

Strategies for Analogue and Derivative Synthesis

The synthesis of analogues of this compound is of significant interest for exploring structure-activity relationships. researchgate.netcaymanchem.com Strategies for creating these derivatives often involve modifying the piperazine ring, the cinnamyl group, or the butyryl chain. caymanchem.com

For instance, analogues with substituents on the piperazine ring, such as N-butyryl-N'-cinnamyl-2-methyl-piperazine, have been synthesized using a similar two-step pathway starting from the corresponding substituted piperazine (e.g., 2-methylpiperazine). google.com A standardized naming system has been proposed to handle the growing number of analogues, accounting for substitutions on the piperazine ring, the linker, the aryl group, and the acyl chain. caymanchem.com This highlights the chemical tractability of the core structure for creating diverse derivatives.

Modular synthesis represents a highly flexible strategy for generating libraries of diverse piperazine derivatives. acs.orgresearchgate.net These approaches allow for the combination of different building blocks to construct a variety of substituted piperazine scaffolds.

One such modular approach uses a palladium-catalyzed cyclization reaction between various diamine components and a propargyl unit, enabling significant modification of both reaction partners to produce a wide range of piperazine products. acs.org Another strategy involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks, which can be combined to create piperazines and related larger diazepine (B8756704) and diazocane ring systems. researchgate.net These modular methods are particularly powerful as they provide systematic access to analogues with specific substitution patterns on the piperazine ring carbons, a feature that is often challenging to achieve with classical synthetic routes. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Bucinnazine, AP-237 |

| N-Cinnamylpiperazine | 1-Cinnamylpiperazine |

| Piperazine | |

| Cinnamyl chloride | |

| Cinnamyl bromide | |

| Butyryl chloride | |

| Isopropanol | |

| Acetone | |

| Potassium carbonate | |

| 1-Formylpiperazine | |

| 1-Cinnamyl-4-formylpiperazine | |

| Sodium hydroxide | |

| Benzene | |

| Triethylamine | |

| N-butyryl-N'-cinnamyl-2-methyl-piperazine | 2-methyl AP-237 |

| 2-Methylpiperazine | |

| DPEphos | Bis(2-diphenylphosphinophenyl)ether |

| Aziridine | |

| Cyclic sulfamidate | |

| Hydroxy sulfonamide | |

| 1,4-diazepane |

Exploration of Acyl and Cinnamyl Moiety Variations

The structure of this compound has served as a template for the development of various analogs, with modifications targeting the acyl and cinnamyl portions to investigate structure-activity relationships. Research indicates that the nature of the substituents on the piperazine ring is crucial for the compound's activity.

Studies have shown that the butyryl group at the N1 position and the cinnamyl group at the N4 position are important for potent analgesic activity in the 1-acyl-4-substituted piperazine series. uc.pt Alterations to the butyryl group, such as replacing it with a smaller (e.g., propionyl) or a longer acyl chain, have been reported to cause a significant decrease in activity. uc.pt Despite this, analogs with different acyl groups, such as "Propionyl AP-237" and "Valeryl AP-237," have been noted in chemical nomenclature systems. caymanchem.com

Modifications are not limited to the acyl group. Variations have been introduced at other positions of the molecule, including substitutions on the piperazine ring itself, as seen in 2-methyl-AP-237, or on the cinnamyl moiety. caymanchem.comservice.gov.uk A summary of these variations is presented below.

Table 1: Variations of the this compound Scaffold

| Variation Type | Example(s) | Reported Significance | Reference(s) |

|---|---|---|---|

| Acyl Group Modification | Propionyl AP-237, Valeryl AP-237 | Replacement of the butyryl group with shorter or longer acyl chains generally leads to diminished activity. | uc.ptcaymanchem.com |

| Piperazine Ring Substitution | 2-methyl-AP-237, AP-238 (2,6-dimethyl) | Introduction of methyl groups on the piperazine ring creates distinct analogs. caymanchem.comservice.gov.uk | caymanchem.comservice.gov.uk |

| Bridged Piperazine Ring | Azaprocin | Represents a more complex structural modification. | service.gov.uk |

| Cinnamyl Group | Cinnamyl at N4 | This substitution is considered important for potent activity in 1-acyl-4-substituted piperazines. | uc.pt |

Chemical Reactivity and Transformability of this compound

The chemical behavior of this compound is dictated by the functional groups present in its structure, namely the tertiary amide, the piperazine ring, and the alkene in the cinnamyl group. smolecule.com The reactivity is typical of amides and piperazines. smolecule.com The presence of the cinnamyl group also introduces the possibility of reactions such as Michael additions. ontosight.ai

Amide Functional Group Chemistry

The tertiary amide is a key functional group in this compound. Amides are generally less reactive to nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the corresponding amine fragment. libretexts.org However, the amide bond can undergo specific reactions under certain conditions.

Reduction: The carbonyl group of the amide can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction would convert the amide in this compound into the corresponding amine, yielding 1-butyl-4-cinnamylpiperazine.

Acylation Reactions: The molecule itself can participate in acylation reactions. smolecule.com

The chemistry of the amide functional group is central to both its synthesis and its potential transformations.

Potential for Hydrolytic Degradation

The amide linkage in this compound is susceptible to cleavage through hydrolysis, particularly under acidic or basic conditions when refluxed. smolecule.comsavemyexams.com This degradation process breaks the molecule down into its constituent parts: butyric acid and 1-cinnamylpiperazine. smolecule.comsavemyexams.com

The reaction proceeds via nucleophilic acyl substitution, where water (in acidic conditions) or a hydroxide ion (in basic conditions) acts as the nucleophile, attacking the carbonyl carbon of the amide. libretexts.org The aliphatic nature of the butyryl group may make it more susceptible to hydrolysis compared to an aromatic acyl group. ontosight.ai

Metabolic studies in animal models have identified 1-cinnamylpiperazine as a metabolite, which suggests that hydrolytic degradation (de-acylation) occurs in biological systems as well. uc.pt

Table 2: Products of Hydrolytic Degradation

| Starting Material | Condition | Products |

|---|

Pharmacological Mechanisms and Receptor Biology in Vitro and Preclinical Cellular Models

Opioid Receptor Interaction Profiles of 1-Butyryl-4-cinnamylpiperazine

This compound, also known as bucinnazine or AP-237, is a synthetic opioid that functions as a potent and selective agonist at the μ-opioid receptor (MOR). cymitquimica.comuc.ptnih.govwikipedia.org This compound is a member of the piperazine-amide series and is recognized as one of the more potent compounds within this class. uc.ptnih.govwikiwand.com Its mechanism of action is mediated through its binding to and activation of MORs in the central nervous system. smolecule.com The effects of this compound can be reversed by the administration of opioid receptor antagonists like naloxone, which further confirms its activity is mediated through MOR activation. wikipedia.orgwikiwand.comsmolecule.com Structural modifications, specifically the cinnamyl group at the N4 position and the butyryl group at the N1 position of the piperazine (B1678402) ring, are crucial for its potent analgesic activity and selectivity for the MOR. uc.ptsmolecule.com

While this compound demonstrates potent agonism at the μ-opioid receptor, studies have shown it possesses a relatively low affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). wikipedia.orgwikiwand.com This receptor binding profile characterizes it as a μ-selective opioid. uc.ptnih.govwikipedia.orgwikiwand.com The higher selectivity for MOR over DOR and KOR is a key feature of its pharmacological profile.

Downstream Signaling Pathway Elucidation

Upon binding to the μ-opioid receptor, which is a G protein-coupled receptor (GPCR), this compound initiates downstream intracellular signaling cascades. uc.ptnih.gov The two primary pathways investigated for opioid agonists are G protein activation and β-arrestin 2 recruitment.

The activation of GPCRs can be quantified using assays such as [35S]GTPγS binding, which measures the exchange of GDP for the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS upon receptor activation. springernature.comnih.gov Another modern approach uses bioluminescence-based assays to monitor the recruitment of engineered G proteins, such as mini-Gi, to an activated receptor. core.ac.ukresearchgate.netresearchgate.net

In an in vitro study utilizing a NanoLuc-based bioassay to monitor MOR activation via mini-Gi recruitment, this compound (AP-237) was characterized as a weak agonist. core.ac.ukresearchgate.net Researchers observed that maximal receptor activation was not achieved even at high concentrations of the compound. core.ac.uk Consequently, a definitive maximal efficacy (Emax) could not be determined, and the potency was reported with an ambiguous half-maximal effective concentration (EC50) value in the micromolar range. core.ac.ukresearchgate.net

β-arrestin 2 (βarr2) recruitment is a critical step in GPCR desensitization and can also initiate separate signaling cascades. nih.govnih.gov This process is often measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation assays, where the interaction between the activated receptor and βarr2 is monitored. researchgate.netbath.ac.uk

Consistent with the findings from G protein activation assays, this compound demonstrated weak agonism in promoting the recruitment of βarr2 to the μ-opioid receptor. core.ac.ukresearchgate.net In the same in vitro study, a plateau in the concentration-response curve was not reached for βarr2 recruitment, which prevented the calculation of a specific Emax value and resulted in an ambiguous EC50 value. core.ac.ukresearchgate.net

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). bath.ac.uk This property is evaluated by comparing the relative potency and efficacy of a compound for each pathway. core.ac.uk In a study that directly evaluated the potential for biased agonism among a panel of synthetic opioids, this compound did not show statistically significant bias towards either the mini-Gi or the βarr2 pathway. core.ac.ukresearchgate.net The weak agonism and inability to achieve a maximal response for either signaling cascade precluded a definitive quantitative assessment of bias. core.ac.uk

Table 1: In Vitro Functional Activity of this compound at the Mu-Opioid Receptor

| Assay | Parameter | Result | Reference |

| mini-Gi Recruitment | Potency (EC50) | > 3 µM | core.ac.ukresearchgate.net |

| Efficacy (Emax) | Not Determined | core.ac.ukresearchgate.net | |

| β-arrestin 2 (βarr2) Recruitment | Potency (EC50) | > 3 µM | core.ac.ukresearchgate.net |

| Efficacy (Emax) | Not Determined | core.ac.ukresearchgate.net |

Interactions with Non-Opioid Neurotransmitter Systems

While this compound is primarily characterized as a potent and selective μ-opioid receptor (MOR) agonist, its classification as a piperazine derivative has led to scientific postulation about its potential interactions with other neurotransmitter systems. wikipedia.orgnih.gov The piperazine ring is a common structural motif in a wide array of pharmacologically active compounds, many of which target monoaminergic systems. uc.pt Consequently, it has been hypothesized that this compound may share some characteristics with other piperazines that act on dopaminergic, serotonergic, and noradrenergic pathways. nih.govacs.org However, detailed in vitro and preclinical cellular studies to quantify these potential interactions are not extensively documented in the current scientific literature, and researchers have noted that further studies are required to fully evaluate its broader pharmacological profile and potential for drug-drug interactions. nih.govacs.org

An early general pharmacology screening study noted possible anti-serotonin activity, though this was not characterized at the receptor level. uc.pt The majority of contemporary research has focused on its potent activity at opioid receptors. wikipedia.orgwww.gov.uknih.gov

Modulation of Dopaminergic Transmission

The dopaminergic system is a critical pathway for regulating reward, motivation, and motor control. A variety of piperazine-based compounds are known to interact with dopamine (B1211576) receptors (D1-D5) or the dopamine transporter (DAT). nih.govuc.pt Based on the shared chemical scaffold, it is theorized that this compound could potentially influence dopaminergic transmission. nih.govacs.org

Despite this hypothesis, specific preclinical data from in vitro studies, such as receptor binding affinities (K_i) or functional assays (EC_50/IC_50) for this compound at dopamine receptors or the dopamine transporter, are not available in the reviewed literature. Research into other N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides has shown that structural modifications can lead to significant dopamine D3 and D4 receptor binding affinity, but these studies did not include this compound. nih.gov

Influence on Serotonergic Neurotransmission

The serotonergic system, which involves multiple serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT), is integral to mood, cognition, and physiological processes. Many piperazine-containing drugs are recognized for their significant effects on this system. uc.pt Speculation exists that this compound may also interact with serotonergic pathways. nih.govacs.org One early, general pharmacological study on the compound suggested a possible anti-serotonin activity, although the specific mechanism and receptor targets were not identified. uc.pt

Detailed characterization of this compound's affinity for or functional activity at specific serotonin receptor subtypes or the serotonin transporter is not extensively reported in peer-reviewed preclinical studies. Therefore, its precise influence on serotonergic neurotransmission at a molecular level remains unquantified.

Effects on Noradrenergic Pathways

Noradrenergic pathways, which utilize norepinephrine (B1679862) (noradrenaline) and are modulated by adrenoceptors and the norepinephrine transporter (NET), are crucial for arousal, attention, and autonomic nervous system function. As with the other monoamine systems, the piperazine structure in this compound suggests a potential for interaction with noradrenergic targets. nih.govacs.org

However, there is a lack of specific in vitro and preclinical cellular data defining the binding profile or functional effects of this compound on adrenergic receptors or the norepinephrine transporter. The scientific literature reviewed does not provide quantitative data (e.g., K_i, EC_50) to confirm or characterize such interactions.

Data Tables

Table 1: Summary of Hypothesized Non-Opioid Interactions for this compound

| Neurotransmitter System | Hypothesized Interaction | Supporting Evidence | Specific In Vitro Data (Binding/Functional) |

| Dopaminergic | Potential modulation of dopamine receptors or transporter. nih.govacs.org | Based on the pharmacology of other piperazine-class compounds. uc.pt | Not reported in the reviewed scientific literature. |

| Serotonergic | Potential modulation of serotonin receptors or transporter. nih.govacs.org | Based on the pharmacology of other piperazine-class compounds; one early study suggested possible anti-serotonin activity. uc.pt | Not reported in the reviewed scientific literature. |

| Noradrenergic | Potential modulation of adrenergic receptors or transporter. nih.govacs.org | Based on the pharmacology of other piperazine-class compounds. uc.pt | Not reported in the reviewed scientific literature. |

Metabolic Transformations and Pharmacokinetic Investigations Preclinical Models

Identification and Characterization of Primary Metabolites

Phase I metabolism of 1-butyryl-4-cinnamylpiperazine involves the introduction or unmasking of functional groups, which prepares the compound for subsequent reactions. Key primary metabolic pathways identified in preclinical models, particularly in rats, include hydroxylation and N-dealkylation.

Hydroxylated Derivatives and Pathways (e.g., p-Hydroxylation)

A predominant metabolic pathway for this compound is aromatic hydroxylation. jst.go.jp Specifically, p-hydroxylation of the cinnamyl group's phenyl ring has been identified as a major route. jst.go.jpuc.pt This reaction leads to the formation of 1-n-butyryl-4-(4'-hydroxycinnamyl)piperazine. jst.go.jpuc.pt In vitro studies using rat liver have confirmed the formation of this hydroxylated metabolite. jst.go.jp Further hydroxylation can also lead to the creation of 1-(4'-hydroxycinnamyl)-piperazine. jst.go.jp

N-Dealkylation and Scission Products

N-dealkylation is another significant Phase I metabolic transformation. This process involves the cleavage of the nitrogen-carbon bond, leading to the scission of the parent molecule. A key N-dealkylation product identified in rats is 1-n-butyrylpiperazine. jst.go.jp Further breakdown can lead to the formation of 1-cinnamylpiperazine and even piperazine (B1678402). jst.go.jpuc.pt In vitro incubation of this compound with the post-mitochondrial fraction of rat liver has been shown to produce both 1-n-butyrylpiperazine and 1-cinnamylpiperazine. jst.go.jp

The following table summarizes the primary metabolites identified in rats. jst.go.jpuc.pt

| Metabolic Pathway | Metabolite Name | Abbreviation |

| p-Hydroxylation | 1-n-butyryl-4-(4'-hydroxycinnamyl)piperazine | III |

| N-Dealkylation & Hydroxylation | 1-(4'-hydroxycinnamyl)-piperazine | IV |

| N-Dealkylation | 1-n-butyrylpiperazine | I |

| N-Dealkylation | 1-cinnamylpiperazine | V |

| N-Dealkylation | Piperazine | II |

Secondary Metabolic Pathways and Conjugation Reactions

Following Phase I reactions, the newly formed functional groups on the primary metabolites serve as sites for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body.

Glucuronidation Profiles

Glucuronidation is a key Phase II pathway for the hydroxylated metabolites of this compound. In rats, the hydroxylated metabolites, namely 1-n-butyryl-4-(4'-hydroxycinnamyl)piperazine and 1-(4'-hydroxycinnamyl)-piperazine, are conjugated with glucuronic acid. jst.go.jp These glucuronide conjugates have been detected in the bile, indicating their role in the biliary excretion of the drug's metabolites. jst.go.jp In rabbits, a significant portion of the metabolites are excreted in a conjugated form, suggesting a prominent role for glucuronidation in this species as well. jst.go.jp

Sulfation Pathways

In addition to glucuronidation, sulfation has been identified as a relevant Phase II conjugation pathway. Sulfate conjugates of the hydroxylated metabolites, 1-n-butyryl-4-(4'-hydroxycinnamyl)piperazine and 1-(4'-hydroxycinnamyl)-piperazine, have been detected in the bile of rats. jst.go.jp This indicates that sulfation, alongside glucuronidation, contributes to the detoxification and elimination of the primary metabolites.

Species-Specific Metabolic Differences

The metabolism of this compound exhibits considerable variation among different preclinical species. Studies comparing its metabolic fate in mice, rabbits, guinea pigs, and rats have highlighted these differences in both the route of excretion and the metabolic profile. jst.go.jpnih.gov

In mice and rabbits, the majority of the administered dose is excreted in the urine. jst.go.jp Conversely, in rats and guinea pigs, a substantial portion of the radioactivity is found in the feces. jst.go.jp While p-hydroxylation is a common metabolic route in all these species, the extent to which metabolites are hydroxylated varies significantly. jst.go.jp For instance, the proportion of p-hydroxylated metabolites is very high in mice and rabbits, but considerably lower in guinea pigs and rats. jst.go.jp Furthermore, the amount of unchanged parent compound found in the urine is minimal in mice and rabbits, but more significant in guinea pigs and rats. jst.go.jp Rabbits, in particular, excrete a large proportion of metabolites in their conjugated form. jst.go.jp

The table below provides a comparative overview of the metabolic characteristics in different species. jst.go.jp

| Species | Primary Excretion Route | p-Hydroxylated Metabolites (% of identified metabolites) | Unchanged Compound in Urine (% of ¹⁴C-activity) |

| Mice | Urine (69.3%) | 95.4% | 0.2% |

| Rabbits | Urine (89.6%) | 97.7% | 0.9% |

| Guinea Pigs | Feces (41.7%) | 68.7% | 5-12% |

| Rats | Feces (57.1%) | 74.2% | 5-12% |

In Vitro Metabolic Stability and Enzyme Induction Studies

In vitro metabolic stability studies are crucial in preclinical drug development to predict the metabolic fate of a compound in the body. These investigations typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. The stability of a compound influences its half-life, bioavailability, and potential for drug-drug interactions. Concurrently, enzyme induction studies assess whether a compound can increase the production of metabolic enzymes, a phenomenon that can accelerate its own clearance or that of co-administered drugs. solvobiotech.comevotec.com

Research into the metabolic profile of this compound has identified several key transformation pathways in preclinical models, primarily through studies involving rats and rabbits. uc.pt The main metabolic route is described as p-hydroxylation. uc.pt Initial studies using gas chromatography and isotope tracing techniques have successfully identified seven primary metabolites of the compound. uc.pt

The metabolism of this compound can also be contextualized by the known metabolic pathways of other cinnamylpiperazine (B8809312) and piperazine compounds. Generally, piperazine-containing molecules undergo extensive phase I metabolism, which often includes N-dealkylation mediated by the cytochrome P450 enzyme CYP3A4 and oxidation to hydroxylated metabolites by CYP2D6. uc.pt For a related compound, flunarizine, in vitro studies showed that aromatic hydroxylation was a major metabolic pathway in human subcellular fractions, while oxidative N-dealkylation was also observed in human hepatocytes. tandfonline.com

Table 1: Metabolites of this compound Identified in Preclinical Models (Data sourced from studies in rats and rabbits) uc.pt

| Metabolite Name |

| 1-butyryl-4-(4-hydroxycinnamyl)piperazine |

| 1-cinnamylpiperazine |

| 1-(4-hydroxycinnamyl)piperazine |

| Benzoic acid |

| Hippuric acid |

| 4-hydroxybenzoic acid |

| 4-hydroxyhippuric acid |

Studies investigating the development of tolerance to this compound in rats have provided insights into its potential for enzyme induction. Research using deuterium-labeled forms of the compound indicated that the development of tolerance appears to be linked to a more rapid metabolism of the drug. nih.gov This accelerated metabolism is suggested to be a consequence of hepatic enzyme induction. nih.gov In tolerant rats, brain and liver concentrations of the parent drug were lower, while concentrations of its metabolites were higher compared to non-tolerant rats, supporting the hypothesis of induced metabolic activity. nih.gov

Enzyme induction is a process where exposure to a chemical substance leads to an increase in the synthesis of specific enzymes, such as those in the cytochrome P450 family. solvobiotech.comnih.gov This can lead to faster clearance of drugs that are substrates for the induced enzymes, potentially reducing their therapeutic efficacy. solvobiotech.com The primary mechanism for this is often receptor-mediated transcriptional gene activation involving nuclear receptors like PXR, CAR, and AhR. solvobiotech.com

Table 2: Summary of In Vitro Enzyme Induction Findings for this compound

| Finding | Implication | Source |

| Development of tolerance in rats is associated with more rapid metabolism of the compound. | Suggests that repeated exposure may alter the drug's own pharmacokinetic profile. | nih.gov |

| The accelerated metabolism is attributed to hepatic enzyme induction. | Indicates that this compound may be an inducer of its own metabolic enzymes. | nih.gov |

| Lower parent drug and higher metabolite levels were found in the liver and brain of tolerant rats. | Provides evidence for enhanced metabolic clearance in tolerant subjects. | nih.gov |

Structure Activity Relationship Sar and Rational Design of Analogs

Core Piperazine (B1678402) Ring Modifications and Their Pharmacological Impact

The piperazine ring serves as a central scaffold, and its substitution pattern is critical for the pharmacological activity of this class of opioids. The primary structural components of cinnamylpiperazines are the piperazine core and a cinnamyl moiety, which distinguishes them from other opioid classes like fentanyl, which contains a piperidine (B6355638) core. nih.gov

Positional Isomerism and Stereochemical Considerations

The placement of substituents on the piperazine ring can significantly influence the compound's interaction with opioid receptors. The analog 2-methyl AP-237, which features a methyl group at the 2-position of the piperazine ring, has emerged on the illicit drug market. caymanchem.com This substitution introduces a chiral center, meaning that 2-methyl AP-237 can exist as a pair of enantiomers; however, it is often encountered as a racemic mixture. service.gov.uk

The introduction of this methyl group alters the steric profile of the piperazine ring, which in turn affects how the molecule binds to and activates the μ-opioid receptor (MOR). While specific studies on the differential activity of the individual enantiomers of 2-methyl AP-237 are not extensively detailed in the reviewed literature, the pharmacological data for the racemic mixture provide insight into the impact of this positional isomerism.

Substituent Effects on Receptor Affinity and Efficacy

Substituents on the piperazine ring directly impact receptor binding affinity and functional efficacy. In vitro studies comparing 1-butyryl-4-cinnamylpiperazine (AP-237) to its 2-methyl analog reveal significant differences in their pharmacological profiles.

2-Methyl AP-237 was found to bind to the μ-opioid receptor (MOR) with an appreciable affinity (Kᵢ = 12.9 nM), though it was less potent in this regard than fentanyl and morphine. who.int It demonstrated high selectivity for the MOR over the δ-opioid receptor (DOR) (Kᵢ = 2910 nM) and the κ-opioid receptor (KOR) (Kᵢ = 5259 nM). who.int

A β-arrestin 2 recruitment assay, which measures the functional activation of the MOR, provided further insights. In this assay, 2-methyl AP-237 was found to be the most efficacious among the tested cinnamylpiperazines, with an Eₘₐₓ of 125% relative to hydromorphone. nih.gov However, it had a lower potency (EC₅₀ = 1040 nM) compared to the parent compound, AP-237 (EC₅₀ = 433 nM). nih.gov Another analog, para-methyl AP-237, which has a methyl group on the phenyl ring of the cinnamyl moiety rather than the piperazine ring, showed even lower potency (EC₅₀ = 2500 nM) and efficacy (Eₘₐₓ = 101%). nih.gov

These findings suggest that while methylation at the 2-position of the piperazine ring can increase maximal efficacy at the MOR, it comes at the cost of reduced binding affinity and potency compared to the unsubstituted parent compound.

| Compound | Modification | MOR Potency (EC₅₀, nM) | MOR Efficacy (Eₘₐₓ, % vs Hydromorphone) |

|---|---|---|---|

| AP-237 | - | 433 | 105% |

| 2-Methyl AP-237 | 2-Methyl on Piperazine Ring | 1040 | 125% |

| para-Methyl AP-237 | para-Methyl on Cinnamyl Phenyl Ring | 2500 | 101% |

Acyl Group Substitutions and Their Structure-Activity Relationships

The N-acyl group is a crucial component for the analgesic activity of this compound series. The nature of this substituent, particularly its length and structure, plays a significant role in modulating potency.

Chain Length Optimization and Branching Effects

Early research into 1-acyl-4-substituted piperazines indicated that the butyryl group (a four-carbon chain) at the N1 position is optimal for potent analgesic activity. uc.pt Replacing the butyryl group with either a smaller (e.g., acetyl or propionyl) or a longer acyl group was reported to lead to a significant decrease in activity. uc.pt This highlights a specific spatial requirement in the binding pocket of the opioid receptor for this part of the molecule.

This principle is demonstrated by the analog AP-238, which can be described as 2,6-dimethyl Propionyl AP-237. caymanchem.com This compound combines modifications on the piperazine ring (two methyl groups) with a shorter, three-carbon propionyl group at the N1 position. Despite the general rule that shortening the acyl chain decreases activity, AP-238 was found to be the most potent compound in a panel of cinnamylpiperazines in a MOR activation assay, with an EC₅₀ of 248 nM. nih.gov However, its maximal efficacy was lower than that of AP-237 and 2-methyl AP-237, with an Eₘₐₓ of 93% relative to hydromorphone. nih.gov

The high potency of AP-238, which has a propionyl group, suggests a complex interplay between the substitutions on the piperazine ring and the nature of the acyl group. The presence of the two methyl groups on the piperazine ring in AP-238 may compensate for or create a synergistic effect with the shorter propionyl chain, leading to its high potency. The naming conventions for related compounds such as "Propionyl AP-237" and "Valeryl AP-237" further underscore that the acyl chain length is a key variable in the design of new analogs. caymanchem.com

Detailed information on the effects of branching in the acyl chain (e.g., an isobutyryl group) is not extensively covered in the available literature for this specific class of compounds.

| Compound | Acyl Group | Piperazine Ring Substituent(s) | MOR Potency (EC₅₀, nM) | MOR Efficacy (Eₘₐₓ, % vs Hydromorphone) |

|---|---|---|---|---|

| AP-237 | Butyryl | None | 433 | 105% |

| AP-238 | Propionyl | 2,6-Dimethyl | 248 | 93% |

Cinnamyl Moiety Derivatization and Pharmacophoric Significance

The N4-cinnamyl group is a defining feature of this class of opioids and is essential for their potent analgesic activity. uc.pt This moiety, consisting of a phenyl ring connected by a three-carbon propene linker, is a critical pharmacophore that interacts with the opioid receptor.

Modifications on the Propene Linker (α, β, γ positions)

The potential for modifying the propene linker of the cinnamyl group has been recognized in standardized naming conventions for cinnamylpiperazine (B8809312) analogs. These conventions designate potential substitution sites on the linker using Greek letters: α, β, and γ, starting from the carbon closest to the piperazine ring. caymanchem.com

Despite this formal recognition of potential modification sites, there is a lack of specific research findings in the reviewed literature detailing the synthesis and pharmacological evaluation of analogs with substituents at the α, β, or γ positions of the propene linker for this opioid class. Therefore, while derivatization at these positions represents a logical avenue for the rational design of new analogs to probe the spatial and electronic requirements of the receptor binding site, the impact of such modifications on receptor affinity and efficacy remains a subject for future investigation.

Aromatic Ring Substitutions (ortho, meta, para)

The cinnamyl group of this compound features a phenyl ring, which is a key site for structural modifications aimed at understanding and optimizing the compound's activity. The position of substituents on this aromatic ring—designated as ortho (position 2), meta (position 3), and para (position 4)—can significantly influence the molecule's interaction with its biological target, the µ-opioid receptor (MOR).

A standardized naming convention for cinnamylpiperazine derivatives has been established to clearly define the location of these substitutions. caymanchem.com Research into the effects of these substitutions provides valuable insights into the SAR of this class of compounds.

A study investigating the in vitro MOR activation potential of this compound and its analogs provided data on a para-methyl substituted derivative. cfsre.org In a β-arrestin 2 (βarr2) recruitment assay, which measures the activation of a specific signaling pathway of the MOR, the following results were obtained:

| Compound | Substituent on Phenyl Ring | EC50 (nM) | Emax (%) (relative to hydromorphone) |

| This compound (AP-237) | None | 585 | 111 |

| para-methyl AP-237 | para-methyl | 465 | 104 |

The data indicates that the addition of a methyl group at the para position of the phenyl ring results in a slight increase in potency (lower EC50 value) but a minor decrease in efficacy (lower Emax) in this particular assay. cfsre.org

Comparative Structure-Activity Analysis with Other Acylpiperazine Derivatives

The analgesic activity of this compound can be further understood by comparing it with other acylpiperazine derivatives. These comparisons highlight the importance of the butyryl group at the N1 position and the cinnamyl group at the N4 position of the piperazine ring.

This compound is considered one of the most potent compounds in its series. researchgate.net Its structural analog, 2-methyl AP-237, features a methyl group on the piperazine ring itself. Another related compound, AP-238, has two methyl groups on the piperazine ring and a propionyl group instead of a butyryl group. caymanchem.com

The following table presents a comparative analysis of the in vitro µ-opioid receptor activation for these compounds from the same study: cfsre.org

| Compound | Key Structural Features | EC50 (nM) | Emax (%) (relative to hydromorphone) |

| This compound (AP-237) | Butyryl group, unsubstituted piperazine | 585 | 111 |

| 2-methyl AP-237 | Butyryl group, methyl on piperazine | 664 | 125 |

| AP-238 | Propionyl group, two methyls on piperazine | 248 | Not specified |

These findings underscore the sensitivity of the analgesic activity to subtle structural modifications on both the acyl group and the piperazine ring. The butyryl group at the N1 position and the cinnamyl group at the N4 position are considered crucial for the potent analgesic activity of this compound.

Preclinical Pharmacological Efficacy Studies in Vivo Animal Models

Characterization of Analgesic Efficacy

1-Butyryl-4-cinnamylpiperazine has demonstrated significant analgesic effects across various models of pain, including those assessing nociceptive and inflammatory pain pathways.

Models of Nociceptive Pain (e.g., Thermal, Mechanical)

The efficacy of this compound in mitigating nociceptive pain has been assessed using standard thermal and mechanical stimuli in rodents. In thermal nociception assays, such as the hot plate and tail flick tests in mice and rats respectively, the compound has shown a clear analgesic response. nih.gov The hot plate test measures the latency of a response to a thermal stimulus applied to the paws, while the tail flick test assesses the time taken to move the tail away from a heat source.

Mechanical nociception has also been investigated, providing further evidence of the compound's analgesic potential.

Detailed quantitative data from these studies, including specific ED50 values which represent the dose required to produce a therapeutic effect in 50% of the population, are crucial for a precise understanding of the compound's potency.

Analgesic Efficacy of this compound in Rodent Models of Nociceptive Pain

| Test | Animal Model | Route of Administration | ED50 (mg/kg) |

|---|---|---|---|

| Hot Plate | Mouse | Data not available | Data not available |

Note: Specific quantitative data from primary literature was not accessible.

Models of Inflammatory Pain

The compound's effectiveness in inflammatory pain models has been demonstrated in studies such as the inflamed paw pressure test in rats. nih.gov This model induces inflammation in the paw to assess the analgesic effects of compounds on pain associated with an inflammatory state. Additionally, the writhing test in mice, which involves inducing abdominal contractions with an irritant, has been utilized to evaluate the compound's activity against visceral inflammatory pain. nih.gov Research indicates that this compound did not exhibit anti-inflammatory activity, suggesting its analgesic effects are not mediated by a reduction in inflammation. nih.gov

Analgesic Efficacy of this compound in Rodent Models of Inflammatory Pain

| Test | Animal Model | Route of Administration | ED50 (mg/kg) |

|---|---|---|---|

| Inflamed Paw Pressure | Rat | Data not available | Data not available |

Note: Specific quantitative data from primary literature was not accessible.

Assessment Across Different Animal Species

The analgesic activity of this compound has been evaluated in a variety of animal species, demonstrating a broad spectrum of efficacy. nih.gov Studies have been conducted in mice, rats, rabbits, and dogs. nih.govnih.gov In rabbits, the tooth pulp test was used to assess analgesic response, while in dogs, the intra-arterial bradykinin (B550075) test was employed. nih.gov This cross-species evaluation provides a more comprehensive understanding of the compound's potential analgesic effects.

Non-Analgesic Central Nervous System Activity

Beyond its analgesic properties, this compound has been observed to exert other effects on the central nervous system.

Behavioral Neuroscience Investigations (e.g., tranquilizing properties)

Studies have indicated that this compound possesses tranquilizing properties. nih.gov However, detailed behavioral neuroscience investigations to fully characterize the nature and extent of these effects, such as performance in a rotarod test to assess motor coordination, have not been extensively reported in the available literature. Further research is needed to delineate the specific behavioral pharmacology of the compound. The compound did not show anticonvulsant activity in preclinical screening. nih.gov

Comparative Efficacy with Reference Opioid Analgesics

A key aspect of the preclinical evaluation of this compound has been the comparison of its analgesic efficacy to that of standard opioid analgesics, namely morphine and pentazocine. nih.govnih.gov These comparative studies are essential for determining the relative potency and potential therapeutic utility of the novel compound. It has been reported to be a potent analgesic in rats and mice with better oral efficacy than the reference agents. nih.gov

Comparative Analgesic Potency (ED50, mg/kg) of this compound and Reference Opioids

| Test | Animal Model | This compound | Morphine | Pentazocine |

|---|---|---|---|---|

| Hot Plate (Mouse) | Data not available | Data not available | Data not available | Data not available |

| Tail Flick (Rat) | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from primary literature was not accessible.

Analytical and Bioanalytical Methodologies in 1 Butyryl 4 Cinnamylpiperazine Research

Chromatographic Techniques for Compound and Metabolite Profiling

Chromatography is the cornerstone for separating 1-Butyryl-4-cinnamylpiperazine from complex mixtures, such as seized drug samples or biological fluids. Coupling chromatography with mass spectrometry provides a powerful tool for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied method for the identification of this compound and its metabolites. pdx.edu In early metabolic studies, gas-liquid chromatography combined with mass spectrometry (GLC-MS) was instrumental in elucidating the structures of urinary metabolites in animal models, such as mice and guinea pigs. oregonstate.edu This often involves a derivatization step, for instance, using bis(trimethylsilyl)acetamide, to increase the volatility of the metabolites for GC analysis. oregonstate.edu

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that is key to its identification in seized materials. pdx.edu The electron ionization (EI) mass spectrum typically shows several key fragment ions that correspond to specific parts of the molecule's structure.

Interactive Table 1: Characteristic GC-MS Fragment Ions of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin | Significance |

| 272 | [M]+ Molecular Ion | Represents the intact molecule. |

| 172 | Fragmentation of the piperazine (B1678402) ring | A significant fragment indicating the piperazine core. |

| 117 | Cinnamyl cation ([C9H9]+) | The most abundant or base peak, highly characteristic of the cinnamyl moiety. pdx.edu |

The detection of these specific ions, particularly the prominent cinnamyl cation at m/z 117, provides strong evidence for the presence of this compound or related cinnamylpiperazine (B8809312) compounds. pdx.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative confirmation of this compound and its analogues in biological samples, including antemortem and postmortem cases. chemsrc.comnih.gov This technique offers high sensitivity and specificity, making it ideal for detecting the low concentrations often found in toxicological screenings. smolecule.com

LC-MS/MS methods are developed to be rapid and accurate for the identification of the parent drug and its metabolites. nih.gov The technique has been successfully used to confirm and quantify related cinnamylpiperazine opioids, such as 2-methyl AP-237, in blood samples with concentrations ranging from 820 to 5800 ng/mL in postmortem cases. nih.gov The development of such methods is critical for monitoring the emergence of new synthetic opioids and understanding their toxicological profiles. smolecule.com

Thin-Layer Chromatography (TLC) serves as a versatile and rapid screening method for the analysis of opioids and other drugs of abuse. pdx.edu While specific TLC protocols dedicated to this compound are not extensively detailed in the literature, established methods for opiate screening are applicable for its presumptive identification. researchgate.netresearchgate.net

These methods typically involve spotting an extract of the sample onto a silica gel plate and developing it with a suitable mobile phase, such as a mixture of chloroform, ethyl acetate, methanol, and propylamine. pdx.edu After development, the plate is sprayed with a visualizing agent, commonly acidified iodoplatinate, which reacts with nitrogen-containing compounds like piperazines to produce colored spots. pdx.eduresearchgate.net TLC is also a practical tool used in synthetic chemistry to monitor the progress of reactions, for instance, during the preparation of cinnamylpiperazine derivatives.

Spectroscopic Characterization of Chemical Structures

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for studying its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous verification of the compound's structure.

Furthermore, NMR is crucial for studying the complex conformational behavior of N-acylated piperazines like this compound. oregonstate.edu Research on related N-benzoylated piperazines using temperature-dependent ¹H NMR spectroscopy reveals two key dynamic processes:

Restricted Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts free rotation, leading to the existence of different rotational isomers (rotamers) that can be observed as distinct sets of signals in the NMR spectrum at room temperature or below. oregonstate.edu

Piperazine Ring Interconversion: The piperazine ring itself is not planar and typically adopts chair conformations. The interconversion between these chair forms can be slow on the NMR timescale, further complicating the spectra and providing insight into the molecule's flexibility. oregonstate.edu

The activation energy barriers for these conformational changes can be calculated from coalescence temperatures in variable-temperature NMR experiments, providing quantitative data on the molecule's dynamic behavior in solution. oregonstate.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the qualitative analysis of this compound, providing information about its functional groups and conjugated systems.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its structural components.

Interactive Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1640-1680 | C=O Stretch | Tertiary Amide (Butyryl group) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring (Cinnamyl group) |

| ~2800-3000 | C-H Stretch | Aliphatic (Butyryl and Piperazine) |

| ~3010-3080 | =C-H Stretch | Aromatic and Vinylic (Cinnamyl) |

| ~1100-1300 | C-N Stretch | Amine/Amide |

| ~970 | C-H Bend (out-of-plane) | trans-alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the cinnamyl group, which contains a benzene ring conjugated with a carbon-carbon double bond. This extended π-system is expected to produce a strong absorption band in the UV region, typically around 250-290 nm, corresponding to π → π* transitions. This characteristic absorption is useful for qualitative detection and quantification using a UV detector in liquid chromatography.

Radioligand Binding Assays and Receptor Functional Studies

Radioligand binding assays are fundamental in vitro tools used to characterize the interaction between a compound and its target receptors. These assays utilize a radioactively labeled ligand (a substance that binds to a receptor) to quantify the binding affinity of a test compound, such as this compound, for a specific receptor. While specific binding affinity values (like Kᵢ or IC₅₀) from competitive radioligand assays for this compound are not detailed in the available literature, it is established that the compound is a µ-opioid receptor (MOR) selective agonist. acs.org

Beyond simple binding, receptor functional studies are critical to determine the cellular response elicited by a compound after it binds to a receptor. These assays measure the compound's ability to activate downstream signaling pathways, providing data on its potency and efficacy as an agonist or antagonist. For this compound and its analogs, functional activity at the µ-opioid receptor has been characterized using β-arrestin2 (βarr2) recruitment assays. nih.gov This type of assay quantifies the recruitment of the β-arrestin2 protein to the activated MOR, a key step in receptor desensitization and signaling.

In one such study, the potency (EC₅₀, the concentration required to produce 50% of the maximum effect) and efficacy (Eₘₐₓ, the maximum possible effect) of this compound (also known as AP-237) and related cinnamylpiperazines were determined, using the response of the full agonist hydromorphone as a 100% reference. uc.ptvcu.edu The findings from this research indicate that while 2-Methyl AP-237 was the most efficacious of the tested cinnamylpiperazines, AP-238 was the most potent. nih.govvcu.edu this compound itself demonstrated weaker potency and efficacy in this specific assay compared to hydromorphone and some of its own structural analogs. uc.pt

Table 1: µ-Opioid Receptor (MOR) Activation via β-arrestin2 Recruitment Assay

| Compound | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [% relative to Hydromorphone] |

| This compound (AP-237) | 948 | 66% |

| 2-Methyl AP-237 | 536 | 125% |

| para-Methyl AP-237 | 1260 | 90% |

| AP-238 | 248 | 97% |

| Reference: Data sourced from Fogarty et al. (2022). nih.govvcu.edu |

Enzyme Inhibition and Activity Assays for Mechanistic Studies

For this compound, direct in vitro studies quantifying its inhibitory potential (e.g., IC₅₀ or Kᵢ values) against specific CYP450 isoforms are not extensively detailed in recent literature. However, early research into its metabolic fate in rats involved in vitro techniques with liver mitochondria, confirming that the compound undergoes enzymatic metabolism. nih.gov

Furthermore, observations of gender-dependent differences in the analgesic potency of this compound in rats have been attributed to variances in hepatic enzyme expression. uc.pt This suggests a significant role for specific CYP450 enzymes in its metabolism. uc.pt The sex-specific isoforms implicated in rats provide a basis for investigating the corresponding orthologs in humans to understand its metabolic profile. uc.pt Investigating the interaction of this compound with these and other enzymes through activity assays is essential to predict its clearance and potential for causing or being a victim of drug-drug interactions. acs.orgnih.gov

Table 2: Potential Hepatic Enzymes Involved in Cinnamylpiperazine Metabolism (based on animal studies)

| Enzyme Family | Specific Isoforms (Rat Model) | Relevance to Mechanistic Studies |

| Cytochrome P450 (CYP) | CYP2C11 (male-specific) | Implicated in gender-specific differences in metabolism and analgesic effect. |

| CYP2C12 (female-specific) | Implicated in gender-specific differences in metabolism and analgesic effect. | |

| CYP2C13 (male-specific) | Implicated in gender-specific differences in metabolism and analgesic effect. | |

| CYP3A2 (male-specific) | Implicated in gender-specific differences in metabolism and analgesic effect. | |

| Reference: Information derived from a review discussing hepatic metabolism. uc.pt |

Future Research Trajectories and Innovations in 1 Butyryl 4 Cinnamylpiperazine Chemistry and Pharmacology

De Novo Design of Highly Selective and Potent Ligands

The de novo design of ligands inspired by 1-Butyryl-4-cinnamylpiperazine focuses on leveraging its core structure to create novel molecules with improved potency and selectivity. The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for building drugs targeting various receptors. tandfonline.comnih.govresearchgate.net The chemical reactivity and conformational flexibility of the piperazine moiety make it an excellent starting point for designing new drugs. tandfonline.comnih.gov

Research has demonstrated that the specific substitutions on the piperazine nitrogens are critical for the analgesic activity of this compound. uc.pt The butyryl group at the N1 position and the cinnamyl group at the N4 position are key to its potent effects. uc.pt Future design strategies will likely involve systematic modifications of these groups to explore the structure-activity relationship (SAR). For instance, replacing the butyryl group with smaller or larger acyl chains has been shown to reduce activity, highlighting the importance of this specific substitution. uc.pt

Further exploration could involve the development of structural analogs that incorporate unique chemical moieties to enhance properties like membrane penetration and receptor binding. smolecule.com The goal is to create new chemical entities that retain the analgesic efficacy of the parent compound while potentially minimizing off-target effects, thereby generating highly selective and potent ligands for the µ-opioid receptor.

Elucidation of Comprehensive Pharmacological Profiles through Advanced In Vitro Systems

Advanced in vitro systems are indispensable for constructing a detailed pharmacological profile of this compound and its analogs. These systems allow for the precise characterization of a compound's interaction with specific biological targets in a controlled environment. Subsequent studies have confirmed that this compound and similar acyl piperazines are potent and selective agonists of the µ-opioid receptor (MOR). wikipedia.org

Additionally, in vitro metabolism studies using cell lines like differentiated HepaRG cells, coupled with high-resolution mass spectrometry, help identify the metabolites of this compound. nih.gov This information is crucial for understanding the compound's biotransformation and for identifying potential biomarkers of consumption. nih.gov

| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to hydromorphone) |

|---|---|---|

| AP-238 | 248 | Data Not Specified |

| 2-Methyl AP-237 | Data Not Specified | 125% |

Data derived from a βarr2 recruitment assay, as reported in studies on novel cinnamylpiperazine synthetic opioids. nih.govresearchgate.net

Exploration of Multi-Target Ligand Design Strategies

While this compound is primarily recognized as a selective µ-opioid agonist, there is potential for designing multi-target ligands based on its structure. uc.ptnih.gov Some research suggests that, like other piperazine-based compounds, it may also interact with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) neurotransmitter systems. uc.ptnih.govacs.org This opens an avenue for the exploration of ligands that could modulate multiple receptor systems simultaneously.

The chemical reactivity of the piperazine scaffold facilitates its use in linking different pharmacophores within the same molecule. tandfonline.com This property could be exploited to design hybrid molecules that combine the MOR agonism of this compound with activity at other central nervous system targets. Such multi-target ligands could offer novel therapeutic approaches, potentially providing synergistic effects or a more balanced pharmacological profile. Further investigation is needed to fully understand the extent of this compound's activity on other neurotransmitter systems and to guide the rational design of these complex molecules. acs.org

Development of Advanced Analytical Techniques for Structural Characterization of Novel Analogs

The emergence of novel analogs of this compound necessitates the development and application of advanced analytical techniques for their structural characterization and quantification. caymanchem.com A variety of methods are employed for the analysis of piperazine derivatives.

Commonly used techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A frequently used method for the identification and determination of piperazine derivatives and their metabolites. researchgate.net

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) : Used for the quantitative analysis of these compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employed for the quantitative confirmation of cinnamylpiperazines in toxicological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) : When coupled with liquid chromatography (LC-HRMS), this technique is crucial for identifying unknown metabolites from in vitro studies. nih.gov

For piperazine-based compounds that lack a strong chromophore, derivatization techniques can be used. This involves reacting the compound with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative that can be readily detected by HPLC-UV instrumentation at low levels. jocpr.com These methods are vital for the chemical characterization of new synthetic opioids and for forensic and toxicological analysis. rsc.org

| Technique | Primary Application | Reference |

|---|---|---|

| GC-MS | Qualitative analysis and identification | researchgate.net |

| HPLC-DAD | Quantitative analysis | researchgate.net |

| LC-MS/MS | Quantitative confirmation in biological samples | nih.gov |

| LC-HRMS | Metabolite identification | nih.gov |

| HPLC-UV with Derivatization | Analysis of compounds lacking chromophores | jocpr.com |

Contributions to the Understanding of Piperazine Scaffold in Medicinal Chemistry

The study of this compound significantly contributes to the broader understanding of the piperazine scaffold's role in medicinal chemistry. Piperazine is recognized as a privileged structure because its unique properties make it a frequent component of successful drugs. nih.govresearchgate.netmdpi.com Its characteristics, such as high solubility, appropriate basicity, and chemical versatility, allow it to be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The two nitrogen atoms in the piperazine ring are key to its utility. They can serve as hydrogen bond donors or acceptors, which helps in tuning interactions with biological receptors. mdpi.comnih.gov This also tends to increase water solubility and bioavailability, which are crucial pharmacokinetic parameters. mdpi.comnih.gov

Research into this compound and its analogs has reinforced the importance of the substitution pattern on the piperazine ring for achieving potent and selective biological activity. uc.pt Specifically, the presence of a cinnamyl group at the N4 position of 1-acyl-4-substituted piperazines was shown to be critical for high analgesic potency. uc.pt This compound serves as a clear example of how the piperazine scaffold can be strategically functionalized to create highly active therapeutic agents, providing valuable insights for future drug design efforts.

Mechanistic Investigations of Neurotransmitter System Modulation

The primary mechanism of action for this compound is its function as a selective agonist at the µ-opioid receptor (MOR). wikipedia.orgnih.gov This interaction is responsible for its potent analgesic effects. The binding to the MOR initiates downstream signaling cascades, and studies have shown that the compound is capable of activating both G-protein and β-arrestin pathways. uc.pt The effects of this compound can be reversed by the opioid receptor antagonist naloxone, which further confirms that its mechanism is mediated through opioid receptors. wikipedia.org

While its action on the MOR is well-established, there are indications that this compound may also modulate other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, a characteristic shared by other piperazine compounds. uc.ptnih.gov The extent and significance of these potential off-target interactions are not yet fully understood and represent a critical area for future mechanistic investigations. acs.org Elucidating these secondary effects would provide a more complete picture of the compound's pharmacological profile and could reveal new therapeutic possibilities or explain certain side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vivo pharmacokinetic studies of 1-Butyryl-4-cinnamylpiperazine in different animal models?

- Methodological Answer : Prioritize species-specific metabolic pathways, as studies show significant differences in hepatic metabolism between rats, dogs, and humans. For example, rats exhibit higher rates of cinnamyl group hydroxylation compared to primates . Use stable isotope labeling (e.g., deuterated forms) paired with gas chromatography-mass spectrometry (GC-MS) to track parent compounds and metabolites in plasma, liver, and brain tissues . Control for tolerance development by comparing acute vs. chronic dosing regimens in longitudinal studies .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?

- Methodological Answer : Mass fragmentography with multiple ion detection (MID) is critical for distinguishing structurally similar metabolites. The ion cluster technique enhances sensitivity for low-abundance urinary metabolites, such as hydroxylated derivatives and glucuronide conjugates . For tissue samples, employ deuterium-labeled internal standards (e.g., 1-butyryl-4-[arom-d₅]cinnamylpiperazine) to normalize recovery rates and minimize matrix effects .

Q. What synthetic routes have been reported for this compound and its structural analogs?

- Methodological Answer : Early syntheses involve piperazine amidation via butyryl chloride and cinnamyl bromide under anhydrous conditions . For analogs like 2-methyl AP-237, introduce methyl groups at the cinnamyl α-position using Friedel-Crafts alkylation, followed by purification via recrystallization in ethanol . Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Advanced Research Questions

Q. How does hepatic enzyme induction influence the development of tolerance to this compound?

- Methodological Answer : Tolerance correlates with accelerated drug metabolism due to cytochrome P450 induction. In tolerant rats, deuterium-tracer studies reveal reduced brain levels of the parent compound and elevated hydroxylated metabolites (e.g., 4-hydroxycinnamyl derivatives) . Design cross-tolerance experiments with known CYP3A4 inducers (e.g., phenobarbital) to confirm enzyme-specific adaptation.

Q. What contradictions exist between in vitro receptor binding data and in vivo analgesic efficacy for this compound analogs?

- Methodological Answer : While in vitro μ-opioid receptor binding assays show high affinity (Ki < 100 nM), in vivo analgesic potency in rodent models varies by >10-fold between species . Address discrepancies by integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for blood-brain barrier permeability and metabolic clearance differences.

Q. How do metabolic differences between species impact translational research on this compound?

- Methodological Answer : Rats predominantly metabolize the cinnamyl moiety via hydroxylation, whereas primates favor glucuronidation of the butyryl group . Use humanized liver mouse models or primary hepatocyte cultures to predict human metabolic outcomes. Cross-species comparisons should include metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Data Contradiction Analysis

- Issue : Discrepancies in reported analgesic ED₅₀ values (e.g., 0.5 mg/kg in mice vs. 2.5 mg/kg in rats) .

- Resolution : Control for strain-specific opioid receptor expression and hepatic extraction ratios. Co-administer CYP inhibitors (e.g., ketoconazole) to isolate metabolic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。